N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C16H14N2O2S2. It is also known as ATB-346. This compound is part of a novel series of benzo[d]thiazole-2-carboxamide derivatives that have been designed and synthesized for potential use as EGFR inhibitors .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to design and create a series of benzo[d]thiazole-2-carboxamide derivatives . These compounds were designed based on virtual screening methods and were evaluated for their cytotoxicity against various cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The target compounds, including “this compound”, were synthesized and evaluated for their cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480), EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) .Scientific Research Applications
Synthesis and Chemical Characterization
A significant area of research focuses on the synthesis and chemical characterization of benzothiazole derivatives, which include compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide. For instance, the development of new synthetic pathways for benzothiazole derivatives has been a key research focus, aiming at enhancing their chemical diversity and potential biological activities. One study detailed the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting a novel cyclization process to create thioamide bonds with a yield above 60% (Tang Li-jua, 2015).
Anticancer Activity
The anticancer evaluation of benzothiazole derivatives represents another critical research application. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, for example, demonstrated moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This indicates the potential of benzothiazole derivatives as templates for developing new anticancer agents (B. Ravinaik et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of benzothiazole derivatives has also been prolific. For instance, new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal species. These compounds displayed potent antimicrobial activity, with specific derivatives demonstrating superior efficacy, indicating their potential use in developing new antimicrobial agents (M. Incerti et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms . The interaction often involves electrophilic substitution and the elimination of HF or HCl from the formed thioamide .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
tuberculosis compared to standard reference drugs .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10(19)14-5-3-12(22-14)6-7-17-16(20)11-2-4-13-15(8-11)21-9-18-13/h2-5,8-9H,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSMILGRJWUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.